2-Bromo-4,5-dimethylthiophene-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4,5-dimethylthiophene-3-carbaldehyde is a chemical compound belonging to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a bromine atom at the second position, two methyl groups at the fourth and fifth positions, and an aldehyde group at the third position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Vorbereitungsmethoden
The synthesis of 2-Bromo-4,5-dimethylthiophene-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the bromination of 4,5-dimethylthiophene-3-carbaldehyde using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position .
Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to achieve higher yields and purity. These methods often incorporate advanced purification techniques like recrystallization and chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
2-Bromo-4,5-dimethylthiophene-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted thiophene derivatives, while oxidation and reduction reactions modify the functional groups present on the thiophene ring .
Wissenschaftliche Forschungsanwendungen
2-Bromo-4,5-dimethylthiophene-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates with anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical structures.
Wirkmechanismus
The mechanism of action of 2-Bromo-4,5-dimethylthiophene-3-carbaldehyde depends on its specific application. In medicinal chemistry, its biological activity is often related to its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and the aldehyde group can influence its binding affinity and selectivity towards these targets, modulating various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-4,5-dimethylthiophene-3-carbaldehyde can be compared with other similar compounds, such as:
3-Bromo-4,5-dimethylthiophene-2-carbaldehyde: This compound has the bromine atom at the third position and the aldehyde group at the second position, leading to different reactivity and applications.
4-Bromo-2,5-dimethylthiophene-3-carbaldehyde: This compound has the bromine atom at the fourth position and the aldehyde group at the third position, which may result in distinct chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and suitability for various applications in research and industry .
Eigenschaften
Molekularformel |
C7H7BrOS |
---|---|
Molekulargewicht |
219.10 g/mol |
IUPAC-Name |
2-bromo-4,5-dimethylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C7H7BrOS/c1-4-5(2)10-7(8)6(4)3-9/h3H,1-2H3 |
InChI-Schlüssel |
BUPLOOCSCVGSNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=C1C=O)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.